molecular formula C12H13NO2 B3138182 1-(Hex-1-yn-1-yl)-3-nitrobenzene CAS No. 448959-84-0

1-(Hex-1-yn-1-yl)-3-nitrobenzene

Cat. No.: B3138182
CAS No.: 448959-84-0
M. Wt: 203.24 g/mol
InChI Key: LOSWVWGYBGMGEG-UHFFFAOYSA-N
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Description

1-(Hex-1-yn-1-yl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the third position and a hex-1-yn-1-yl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hex-1-yn-1-yl)-3-nitrobenzene typically involves the coupling of a nitrobenzene derivative with a hex-1-yne. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Hex-1-yn-1-yl)-3-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, where the triple bond can be attacked by nucleophiles.

    Addition: The alkyne group can also undergo addition reactions, such as hydroboration-oxidation, to form alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Addition: Borane (BH3) followed by hydrogen peroxide (H2O2) for hydroboration-oxidation.

Major Products:

    Reduction of Nitro Group: 1-(Hex-1-yn-1-yl)-3-aminobenzene.

    Hydroboration-Oxidation: 1-(Hex-1-yn-1-yl)-3-nitrobenzyl alcohol.

Scientific Research Applications

1-(Hex-1-yn-1-yl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its nitro and alkyne functionalities.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Hex-1-yn-1-yl)-3-nitrobenzene in various reactions involves the interaction of its functional groups with reagents. The nitro group can participate in electron-withdrawing interactions, while the alkyne group can undergo nucleophilic attack or addition reactions. These interactions are facilitated by the electronic and steric properties of the compound, influencing its reactivity and selectivity in different chemical processes.

Comparison with Similar Compounds

    1-(Hex-1-yn-1-yl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.

    1-(Hex-1-yn-1-yl)-2-nitrobenzene: Nitro group at the second position.

    1-(Hex-1-yn-1-yl)-3-aminobenzene: Nitro group reduced to an amine.

Uniqueness: 1-(Hex-1-yn-1-yl)-3-nitrobenzene is unique due to the specific positioning of the nitro and alkyne groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives with varying properties.

Properties

IUPAC Name

1-hex-1-ynyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-3-4-5-7-11-8-6-9-12(10-11)13(14)15/h6,8-10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSWVWGYBGMGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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